N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline
CAS No.: 1040681-78-4
Cat. No.: VC2643538
Molecular Formula: C23H31NO3
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040681-78-4 |
|---|---|
| Molecular Formula | C23H31NO3 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | N-[2-(2-tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline |
| Standard InChI | InChI=1S/C23H31NO3/c1-23(2,3)21-11-4-5-12-22(21)26-15-13-24-18-8-6-9-19(16-18)27-17-20-10-7-14-25-20/h4-6,8-9,11-12,16,20,24H,7,10,13-15,17H2,1-3H3 |
| Standard InChI Key | CIMRMUMNSIUBPM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCC3CCCO3 |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCC3CCCO3 |
Introduction
Chemical Identity and Structural Characteristics
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic molecule with a distinctive chemical structure that combines several functional groups. The compound is characterized by its specific arrangement of phenoxy, aniline, and tetrahydrofuran components, giving it unique chemical reactivity and potential biological interaction capabilities.
Molecular Information
The molecular formula of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline is C23H31NO3, with a molecular weight of 369.51 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 1040681-78-4 . Additionally, the compound is identified in chemical databases with the MDL Number MFCD10688262 . These identifiers help researchers track and reference the compound across various scientific databases and literature.
Structural Components
The structure of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline consists of several key components:
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A tert-butylphenoxy group, which provides steric bulk and lipophilicity
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An ethyl linker connecting the phenoxy group to the aniline nitrogen
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An aniline moiety that serves as a potential hydrogen bond donor
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A tetrahydro-2-furanylmethoxy substituent at the 3-position of the aniline ring
This arrangement of functional groups creates a molecule with specific three-dimensional characteristics that may influence its chemical behavior and potential biological interactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline is essential for assessing its potential applications and handling requirements.
Chemical Reactivity
The chemical reactivity of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline is primarily governed by its functional groups. The aniline nitrogen can act as a nucleophile in various reactions, while the ether linkages (both the phenoxy and furanylmethoxy groups) can participate in hydrogen bonding interactions. The tert-butyl group provides steric hindrance, potentially affecting reaction rates at nearby sites.
Synthesis and Preparation Methods
The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline likely involves multiple reaction steps to construct the various structural components and connect them appropriately.
Purification Techniques
After synthesis, N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline would likely require purification to remove byproducts and unreacted starting materials. Common purification techniques for similar organic compounds include column chromatography, recrystallization, and in some cases, preparative HPLC. These techniques help ensure the high purity required for research applications.
Structural Analogs and Related Compounds
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline belongs to a broader family of phenoxyethyl aniline derivatives, several of which appear in the chemical literature with variations in their substituent patterns.
Comparison with Structural Analogs
Several structural analogs of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline can be identified from the search results, including:
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N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline (CAS: 1040682-83-4)
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N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline (CAS: 1217836-37-7)
Table 2: Comparison of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline | 1040681-78-4 | C23H31NO3 | 369.51 g/mol | Reference compound |
| N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline | 1040682-83-4 | C28H43NO2 | 425.65 g/mol | Additional tert-butyl group; hexyloxy instead of furanylmethoxy |
| N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline | 1217836-37-7 | C25H35NO3 | 397.56 g/mol | sec-Butyl instead of tert-butyl; butyl linker instead of ethyl |
| 2-[4-(Tert-butyl)phenoxy]aniline | 3169-73-1 | C16H19NO | 241.33 g/mol | Simpler structure; lacks furanylmethoxy group and has different substitution pattern |
Structure-Activity Relationships
The structural variations among these related compounds can significantly affect their physical properties, chemical reactivity, and potential biological activities. For instance:
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The position and number of tert-butyl groups affect steric hindrance and lipophilicity
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The length of the alkyl linker (ethyl versus butyl) influences conformational flexibility
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The nature of the alkoxy substituent (tetrahydro-2-furanylmethoxy versus hexyloxy) affects hydrogen bonding capabilities and metabolic stability
These structure-activity relationships can be crucial in determining the specific applications for which each compound might be best suited.
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